![molecular formula C17H16N4O6S B2510917 methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-77-5](/img/structure/B2510917.png)
methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thienopyridine, which is a class of compounds that have been extensively studied for their potential pharmacological properties, including their role as calcium channel blockers . The thienopyridine derivatives are characterized by a fused thiophene and pyridine ring system, which can be modified at various positions to yield compounds with diverse biological activities.
Synthesis Analysis
The synthesis of related thienopyridine derivatives typically involves the formation of the core heterocyclic structure followed by functionalization at various positions on the ring system. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a related compound, starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate nitrobenzamido substituent.
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, was determined by X-ray diffraction, revealing specific features of its molecular packing in the crystal . Similar structural analysis would be expected for the compound of interest to understand its conformation and potential intermolecular interactions.
Chemical Reactions Analysis
Thienopyridine derivatives can undergo various chemical reactions, including electrochemical oxidation. For example, the electrochemical oxidation of a dihydropyridine calcium blocker derivative resulted in the formation of several products, including pyridine and dimeric forms, through a mechanism involving one-electron oxidation followed by deprotonation and radical coupling . These types of reactions could provide insights into the reactivity and stability of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives, such as melting points, solubility, and spectroscopic characteristics, are crucial for understanding their behavior in different environments. For instance, the asymmetric synthesis of a chiral dihydropyridine derivative yielded a compound with a specific melting point and optical rotation, which were characterized by polarimetry and nuclear magnetic resonance spectroscopy . Similar analyses would be necessary for the compound to determine its physical state, purity, and stereochemistry.
Wissenschaftliche Forschungsanwendungen
Vasodilator and Antihypertensive Activities
Methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives have been synthesized and explored for their potential in vasodilator and antihypertensive activities. Studies have shown that certain compounds within this group exhibit potent coronary vasodilator and antihypertensive activities, suggesting their potential use in cardiovascular treatments (Adachi et al., 1988).
Stability and HPLC Analysis
The stability of solutions of these compounds has been investigated using High-Performance Liquid Chromatography (HPLC). It was established that these solutions are stable for up to a month when stored in specific conditions, highlighting their potential for pharmaceutical applications (Kažoka et al., 2007).
Synthesis and Intramolecular Cyclizations
Research has also focused on the synthesis of these compounds through various chemical reactions, including palladium-catalyzed couplings and intramolecular cyclizations. These methods have facilitated the creation of diverse derivatives, expanding the potential applications of these compounds in chemical and pharmaceutical research (Calhelha & Queiroz, 2010).
Inhibitory Activity Against Cancer Cell Lines
Certain derivatives of methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have shown potent inhibitory activity against specific cancer cell lines, such as the ovarian cancer cell line IGROV1. This suggests a potential avenue for developing anti-cancer agents (Al-huniti et al., 2007).
Cytotoxicity Towards Leukemia Cells
Further studies have evaluated the cytotoxicity of these compounds towards sensitive and multidrug-resistant leukemia cells. Some compounds demonstrated significant growth inhibitory activity, indicating their potential utility in developing treatments for leukemia (Al-Trawneh et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-carbamoyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-27-17(24)20-6-5-11-12(8-20)28-16(13(11)14(18)22)19-15(23)9-3-2-4-10(7-9)21(25)26/h2-4,7H,5-6,8H2,1H3,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKCIPDHSCHDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

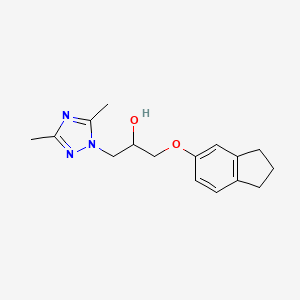
![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

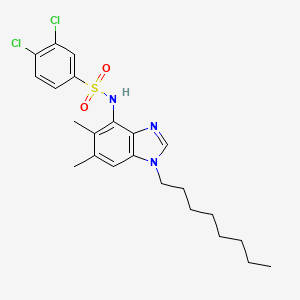
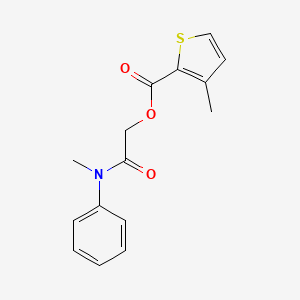
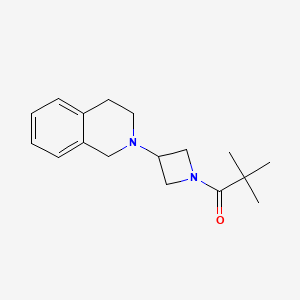
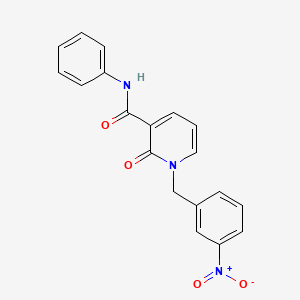
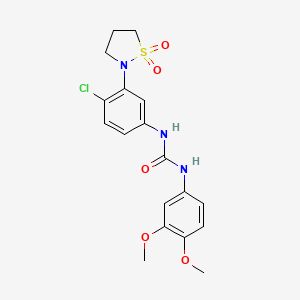
![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)
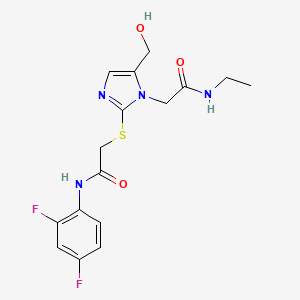
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)
![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)